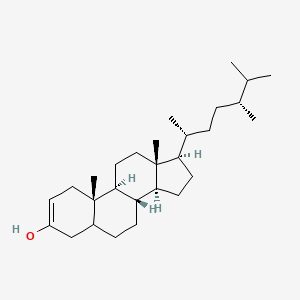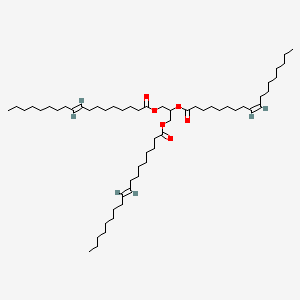
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C14H16Cl2F2N2. It is commonly used in asymmetric synthesis and as a ligand in various catalytic processes. The compound is characterized by the presence of two fluorophenyl groups and two amine groups, making it a versatile building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 4-fluorobenzaldehyde is reacted with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding diamine using a suitable reducing agent like lithium aluminum hydride.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the diamine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Complexation: The diamine can form complexes with metal ions, which are useful in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Complexation: Metal salts such as palladium chloride and platinum chloride are used for complex formation.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted fluorophenyl derivatives.
Complexation: Metal-diamine complexes.
Applications De Recherche Scientifique
Chemistry
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is widely used as a chiral ligand in asymmetric synthesis. It is employed in the preparation of enantiomerically pure compounds, which are important in the pharmaceutical industry.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the development of chiral drugs and the study of stereochemistry in biological systems.
Medicine
The compound has potential applications in the development of new therapeutic agents. Its ability to form complexes with metal ions is explored in the design of metal-based drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which then participate in catalytic cycles to facilitate asymmetric reactions. The compound’s chiral centers interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,R)-1,2-Bis(2-chlorophenyl)-1,2-ethanediamine dihydrochloride
- (R,R)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride
- (R,R)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine dihydrochloride
Uniqueness
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the presence of fluorine atoms in the phenyl rings. This fluorination enhances the compound’s stability and reactivity, making it a valuable ligand in asymmetric synthesis. The fluorine atoms also influence the electronic properties of the compound, leading to unique interactions with metal ions and substrates.
Propriétés
IUPAC Name |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQMKZMXREKBI-KFWOVWKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)






![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)



![2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid](/img/structure/B8006637.png)
